1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine basic properties
1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine basic properties
Technical Whitepaper: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine
Part 1: Executive Summary & Molecular Identity
1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine is a specialized bifunctional heterocyclic building block used primarily in medicinal chemistry and drug discovery.[1] It features a piperidine scaffold substituted at the N-position with a solubilizing methoxyethyl group and at the C3-position with a reactive primary aminomethyl group.[1]
This molecular architecture serves as a critical "linker" or "head group" in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, kinase inhibitors, and other small-molecule therapeutics.[1] The methoxyethyl tail is strategically employed to modulate lipophilicity (LogD) and reduce hERG channel inhibition liability compared to simple alkyl chains, while the primary amine serves as a nucleophilic handle for amide coupling or reductive amination.[1]
Table 1: Chemical Identity & Key Identifiers
| Property | Specification |
| IUPAC Name | 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine |
| Common Name | [1-(2-Methoxyethyl)-3-piperidyl]methylamine |
| CAS Number | Not widely assigned (Refer to MDL: MFCD09864264) |
| Molecular Formula | C |
| Molecular Weight | 172.27 g/mol |
| SMILES | COCCN1CCCC(CN)C1 |
| Appearance | Colorless to pale yellow oil (hygroscopic) |
| Solubility | Miscible in DCM, MeOH, EtOH; Soluble in Water |
Part 2: Physicochemical Profile
Understanding the acid-base profile and lipophilicity of this molecule is essential for optimizing reaction conditions and predicting the pharmacokinetic behavior of downstream derivatives.[1]
Acid-Base Properties (pKa)
The molecule contains two basic nitrogen centers with distinct pKa values:
-
Piperidine Nitrogen (Tertiary): pKa
8.5 – 9.[1]0. This center is sterically hindered and less nucleophilic than the primary amine but will protonate first in physiological buffers.[1] -
Methanamine Nitrogen (Primary): pKa
9.8 – 10.[1]5. This is the primary nucleophile for synthetic functionalization.[1]
Lipophilicity (LogP/LogD)
-
Calculated LogP (cLogP):
0.1 – 0.5.[1] -
Insight: The methoxyethyl group lowers the cLogP relative to a propyl or butyl chain, enhancing aqueous solubility.[1] This is a deliberate design choice in "lead optimization" to improve the metabolic stability and reduce non-specific binding of drug candidates.[1]
Part 3: Synthetic Methodology
The synthesis of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine generally follows one of two convergent pathways. The choice depends on the availability of starting materials and the need for enantiopurity (R vs. S isomers).[1]
Primary Route: N-Alkylation of 3-(Aminomethyl)piperidine
This is the most direct industrial route.[1] It involves the chemoselective alkylation of the secondary amine of the piperidine ring.[1]
-
Starting Material: 3-(Aminomethyl)piperidine (commercially available).[1]
-
Reagent: 1-Bromo-2-methoxyethane (or 2-Methoxyethyl methanesulfonate).[1]
-
Conditions: Base (K
CO or DIPEA), Acetonitrile, Reflux.[1][2]
Process Logic: Although 3-(aminomethyl)piperidine has two nitrogen atoms, the secondary piperidine nitrogen is more nucleophilic than the primary amine (which is often protected or carefully controlled by stoichiometry) due to the inductive effect of the ring alkyl groups, though over-alkylation is a risk.[1] Best Practice: Use a Boc-protected primary amine precursor (tert-butyl (piperidin-3-ylmethyl)carbamate) to ensure absolute regioselectivity, followed by TFA deprotection.[1]
Alternative Route: Reductive Amination
-
Starting Material: 1-(2-Methoxyethyl)piperidine-3-carbaldehyde.[1]
-
Reagent: Hydroxylamine (to form oxime) followed by reduction (LiAlH
or H /Pd).[1]
Visualization: Synthetic Workflow (Graphviz)
Figure 1: Synthetic pathway focusing on the N-alkylation strategy. The dashed line represents the direct alkylation route, which requires careful stoichiometric control to avoid poly-alkylation.
Part 4: Reactivity & Medicinal Chemistry Applications
Functionalization Protocols
The primary amine (
-
Amide Coupling:
-
Reductive Amination:
-
Reacts with aldehydes/ketones using STAB (Sodium Triacetoxyborohydride) in DCE to form secondary amines.[1]
-
Structural Advantages in Drug Design
-
Solubility Handle: The ether oxygen accepts hydrogen bonds, improving solubility in aqueous media compared to all-carbon analogs.[1]
-
Metabolic Soft Spot: The methoxyethyl group is susceptible to O-demethylation by CYP450 enzymes, providing a predictable metabolic clearance pathway.[1]
-
Vector Control: The 3-substituted piperidine creates a "kinked" vector, orienting the attached pharmacophore differently than a 4-substituted (linear) piperidine.[1] This is crucial for exploring structure-activity relationships (SAR) in receptor binding pockets.[1]
Part 5: Handling, Stability & Safety
Safety Data Sheet (SDS) Summary:
-
Hazards: Corrosive (Skin Corr.[1] 1B), Causes serious eye damage (Eye Dam. 1).[1]
-
Signal Word: DANGER.
-
Storage: Store under inert atmosphere (Argon/Nitrogen). The amine is hygroscopic and will absorb CO
from the air to form carbamates if left exposed.[1]
Standard Operating Procedure (SOP) for Handling:
-
PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a lab coat.[1] Handle only in a fume hood.
-
Quenching Spills: Absorb with inert material (vermiculite).[1] Neutralize trace residues with dilute acetic acid before disposal.[1]
-
Stability: Stable at room temperature if sealed.[1] Re-test purity (NMR) if stored for >6 months.[1]
References
-
PubChem. (n.d.).[1][5] Compound Summary: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (Substance ID 329776721).[1][3] National Library of Medicine.[1] Retrieved February 4, 2026, from [Link]
-
Fisher Scientific. (n.d.).[1] 1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine Product Specifications. Retrieved February 4, 2026, from [Link]
-
CP Lab Safety. (n.d.). 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine Specifications. Retrieved February 4, 2026, from [Link]
Sources
- 1. Piperidine-3-methylamine | C6H14N2 | CID 90880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine CBR01474-1G купить, цены на сайте! [dv-expert.org]
- 4. 1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.es]
- 5. 1-[1-(2-Phenylethyl)piperidin-3-YL]methanamine | C14H22N2 | CID 6484148 - PubChem [pubchem.ncbi.nlm.nih.gov]
